REACTION_CXSMILES
|
C(NCCCN[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][NH:15][CH2:16][CH2:17][CH2:18][NH:19][CH2:20][CH3:21])C.C(OC(N(CCCN(C(OC(C)(C)C)=O)[CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][N:43](C(OC(C)(C)C)=O)[CH2:44][CH2:45][CH2:46][N:47](C(OC(C)(C)C)=O)[CH2:48][CH3:49])CC)=O)(C)(C)C.Cl>CO>[C:41]1([CH2:42][NH:43][CH2:44][CH2:45][CH2:46][NH:47][CH2:48][CH2:49][CH2:8][CH2:9][CH2:10][CH2:11][CH2:21][CH2:20][NH:19][CH2:18][CH2:17][CH2:16][NH:15][CH2:14][C:13]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NCCCNCCCCCCCNCCCNCC
|
Name
|
3,7,15,19-tetra(t-butoxycarbonyl)-3,7,15,19-tetraazaheneicosane
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(CC)CCCN(CCCCCCCN(CCCN(CC)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter the mixture
|
Type
|
CUSTOM
|
Details
|
recrystallize the title compound from methanol/water (20:80
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CNCCCNCCCCCCCCNCCCNCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |